Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate
Brand Name: Vulcanchem
CAS No.: 6436-92-6
VCID: VC8470927
InChI: InChI=1S/C11H14ClNO2/c1-2-15-11(14)8-13-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3
SMILES: CCOC(=O)CNCC1=CC=C(C=C1)Cl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate

CAS No.: 6436-92-6

Cat. No.: VC8470927

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate - 6436-92-6

Specification

CAS No. 6436-92-6
Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name ethyl 2-[(4-chlorophenyl)methylamino]acetate
Standard InChI InChI=1S/C11H14ClNO2/c1-2-15-11(14)8-13-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3
Standard InChI Key LDTGTJKHPGIRGV-UHFFFAOYSA-N
SMILES CCOC(=O)CNCC1=CC=C(C=C1)Cl
Canonical SMILES CCOC(=O)CNCC1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Properties

Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate (IUPAC name: ethyl 2-[(4-chlorobenzyl)amino]acetate) is an ester derivative of glycine. Its molecular formula is C11_{11}H14_{14}ClNO2_2, with a molecular weight of 239.69 g/mol. The compound features a 4-chlorobenzyl group attached to the amino nitrogen of glycine, which is esterified with ethanol.

Table 1: Physicochemical Properties of Ethyl 2-{[(4-Chlorophenyl)methyl]amino}acetate

PropertyValue/DescriptionSource Inference
Density~1.2–1.3 g/cm³Extrapolated from
Boiling Point~300–325°CAnalog data from
SolubilityLow in water; soluble in organic solventsStructural analogy
StabilityStable under inert conditionsPatent synthesis conditions

The presence of the 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Manufacturing

The synthesis of ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate can be inferred from analogous protocols for related glycine esters. Two primary routes are plausible:

Esterification of N-(4-Chlorobenzyl)glycine

This method involves reacting N-(4-chlorobenzyl)glycine with ethanol under acidic catalysis (e.g., sulfuric acid or HCl). The reaction typically proceeds via nucleophilic acyl substitution:

N-(4-Chlorobenzyl)glycine+EtOHH+Ethyl ester+H2O\text{N-(4-Chlorobenzyl)glycine} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl ester} + \text{H}_2\text{O}

Conditions: Reflux at 80–100°C for 6–12 hours .

Alkylation of Ethyl Glycinate

An alternative approach involves alkylating ethyl glycinate hydrochloride with 4-chlorobenzyl chloride in the presence of a base (e.g., Na2_2CO3_3 or K2_2CO3_3):

Ethyl glycinate+4-Cl-benzyl chlorideBaseEthyl 2-[(4-chlorophenyl)methyl]aminoacetate+HCl\text{Ethyl glycinate} + \text{4-Cl-benzyl chloride} \xrightarrow{\text{Base}} \text{Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate} + \text{HCl}

This method is advantageous for scalability, as demonstrated in patent WO2009057133A2 for related piperazinyl ethoxy acetic acids .

Table 2: Key Reaction Parameters for Synthesis

ParameterOptimal RangeNotes
Temperature80–120°CHigher yields at 100°C
CatalystH2_2SO4_4, HClAcid concentration: 1–2 M
Reaction Time6–24 hoursDuration depends on substrate

Applications in Pharmaceutical Chemistry

While direct pharmacological data for ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate are scarce, its structural analogs exhibit notable bioactivity:

Intermediate in Drug Synthesis

The compound’s glycine backbone and aromatic chlorophenyl group make it a candidate for synthesizing protease inhibitors or receptor antagonists. For example, WO2009057133A2 highlights the use of similar ethoxy acetic acid derivatives as intermediates in antipsychotic agents .

Histone Deacetylase (HDAC) Inhibition

Methyl analogs of this compound demonstrate HDAC inhibitory activity, suggesting potential anticancer properties . Ethyl esters, with improved metabolic stability, could offer enhanced pharmacokinetics.

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